B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid
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Overview
Description
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a 2,3-dihydro-1-benzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid typically involves the use of boron reagents in a Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid can yield boronic esters, while reduction can produce the corresponding alcohol .
Scientific Research Applications
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid involves its interaction with molecular targets, such as enzymes. For example, it acts as an inhibitor of beta-lactamase enzymes by binding to the active site and preventing the enzyme from breaking down beta-lactam antibiotics . This inhibition enhances the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
- 3-Thienylboronic acid
Uniqueness
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid is unique due to its specific structural features, such as the 2,3-dihydro-1-benzothiophene ring system, which imparts distinct reactivity and properties compared to other boronic acids.
Properties
Molecular Formula |
C8H9BO2S |
---|---|
Molecular Weight |
180.04 g/mol |
IUPAC Name |
2,3-dihydro-1-benzothiophen-5-ylboronic acid |
InChI |
InChI=1S/C8H9BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2 |
InChI Key |
KZJOPPKNGQKRSU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SCC2)(O)O |
Origin of Product |
United States |
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